6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Description
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Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-7-8-2-1-3-10-6(5)8/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOYRRKRPXJGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique pyrazolo-oxazine structure, which contributes to its diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 140.14 g/mol .
Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class exhibit several mechanisms of action:
- Antioxidant Activity : Studies have shown that derivatives of this compound can enhance the antioxidant capacity by inhibiting oxidative stress markers in various biological models .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by improving blood-brain barrier integrity and reducing neuronal damage in models of cerebral ischemia .
- Anticancer Activity : The compound exhibits potential anticancer effects through the inhibition of tumor growth and metastasis by targeting specific enzymes involved in cancer progression .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: Neuroprotective Effects
A study investigated the effects of 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine (a related compound) on neuroprotection. Results showed significant improvements in superoxide dismutase activity and reduced malondialdehyde levels in ischemic models, suggesting enhanced antioxidant defenses .
Study 2: Anticancer Potential
Another study focused on the anticancer properties of pyrazolo derivatives. These compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant antidepressant-like effects in animal models. These compounds are believed to act on the serotonin and norepinephrine systems, similar to established antidepressants. A study demonstrated that specific modifications to the pyrazolo[5,1-b][1,3]oxazine scaffold could enhance this activity, suggesting a pathway for developing new antidepressant medications .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism involves the downregulation of NF-kB signaling pathways.
Biochemical Applications
2.1 Enzyme Inhibition
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in the treatment of various conditions including erectile dysfunction and pulmonary hypertension. The compound's ability to selectively inhibit PDE4B has been highlighted in patent literature, indicating its therapeutic potential in respiratory diseases .
2.2 Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. In cellular models of neurodegeneration, it has been shown to reduce cell death and promote cell survival pathways . This opens avenues for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmaceutical Development
3.1 Drug Formulation
The unique properties of this compound make it an attractive candidate for formulation into novel drug delivery systems. Its low molecular weight and favorable solubility profile facilitate its incorporation into various pharmaceutical forms, including tablets and injectable formulations .
3.2 Combination Therapies
There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance efficacy while minimizing side effects. For instance, combining it with traditional NSAIDs may provide a synergistic effect in managing pain and inflammation without the gastrointestinal risks associated with long-term NSAID use .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antidepressant Activity | Evaluated the effects of pyrazolo[5,1-b][1,3]oxazine derivatives | Significant reduction in depressive behaviors in animal models |
| Anti-inflammatory Mechanism Study | Investigated cytokine production inhibition | Demonstrated reduced TNF-alpha and IL-6 levels |
| PDE Inhibition Patent | Assessed selective inhibition of PDE4B | Potential application in respiratory diseases highlighted |
| Neuroprotection Research | Analyzed oxidative stress response | Showed reduced neuronal cell death in vitro |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 3 can act as a leaving group under specific conditions. For example:
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Halogenation : Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to bromine or chlorine, enabling subsequent cross-coupling reactions .
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Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) forms ether derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | PBr₃, DMF, 80°C | 3-Bromo derivative | 85–92% |
| Chlorination | SOCl₂, reflux | 3-Chloromethyl derivative | 78% |
Oxidation Reactions
The hydroxyl group can undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions:
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Ketone Formation : Using pyridinium chlorochromate (PCC) in dichloromethane oxidizes the hydroxyl group to a ketone.
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Side Reactions : Over-oxidation may occur with harsh agents like KMnO₄, leading to ring-opening products.
Cycloaddition and Ring-Opening Reactions
The oxazine ring participates in [3+2] cycloaddition reactions:
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With Alkynes : Reacts with acetylenedicarboxylates to form fused bicyclic compounds under mild conditions.
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Ring-Opening : Acidic hydrolysis (e.g., HCl) cleaves the oxazine ring, yielding linear amine derivatives.
Coordination Chemistry
The nitrogen atoms in the pyrazole ring act as ligands for metal complexes:
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Palladium Complexes : Forms stable complexes with Pd(II) catalysts, useful in cross-coupling reactions.
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Biological Relevance : Copper complexes of related derivatives show antimicrobial activity.
Functional Group Transformations
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Esterification : Reacts with acetyl chloride to form ester derivatives.
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Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility.
Biological Activity Modulation
Derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-ol exhibit pharmacological potential:
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Antitubercular Activity : Brominated analogs inhibit Mycobacterium tuberculosis growth (IC₅₀ = 1.2 µM).
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Enzyme Inhibition : Methylated derivatives target kinases involved in inflammatory pathways.
Key Reaction Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
